

Application Notes and Protocols for the Large-Scale Synthesis of 2-Methoxyphenylacetonitrile

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Compound of Interest

Compound Name: **2-Methoxyphenylacetonitrile**

Cat. No.: **B128560**

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the large-scale synthesis of **2-Methoxyphenylacetonitrile**, a key intermediate in the development of various pharmaceutical compounds. The protocol herein is adapted from established methods for synthesizing related methoxyphenylacetonitriles, focusing on scalability, safety, and yield optimization. Included are detailed experimental procedures, a summary of quantitative data, and safety precautions.

Introduction

2-Methoxyphenylacetonitrile is a valuable building block in organic synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs). Its structure is a precursor for various molecular scaffolds. This protocol details a robust and scalable method for its preparation from 2-methoxybenzyl chloride and sodium cyanide.

Reaction Scheme

The overall reaction involves the nucleophilic substitution of the chloride in 2-methoxybenzyl chloride with a cyanide ion.

DOT Script of the Reaction Scheme:

Reaction Scheme for 2-Methoxyphenylacetonitrile Synthesis

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Caption: General reaction scheme for the synthesis of **2-Methoxyphenylacetonitrile**.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the large-scale synthesis of **2-Methoxyphenylacetonitrile**.

Parameter	Value	Reference
Reactants		
2-Methoxybenzyl Chloride	1.0 mole equivalent	Adapted from similar preparations[1][2]
Sodium Cyanide	1.5 mole equivalents	[1][2]
Sodium Iodide (catalyst)	0.1 mole equivalent	[1]
Acetone (solvent)	~5 L per mole of benzyl chloride	[1][2]
Reaction Conditions		
Temperature	Reflux (approx. 56 °C)	[1][2]
Reaction Time	16-20 hours	[1]
Atmosphere	Inert (Nitrogen or Argon)	[3]
Product Information		
CAS Number	7035-03-2	[3][4][5]
Molecular Formula	C9H9NO	[3][5]
Molecular Weight	147.17 g/mol	[3][5]
Appearance	White to light yellow crystalline powder	[4]
Melting Point	65-67 °C	[5]
Boiling Point	143 °C at 15 mmHg	[5]
Purity (GC)	>98.0%	[4]
Typical Yield	74-81%	[1]

Experimental Protocol: Large-Scale Synthesis

This protocol is designed for a 1-mole scale synthesis and can be adjusted accordingly.

4.1. Materials and Equipment

- Reactants:

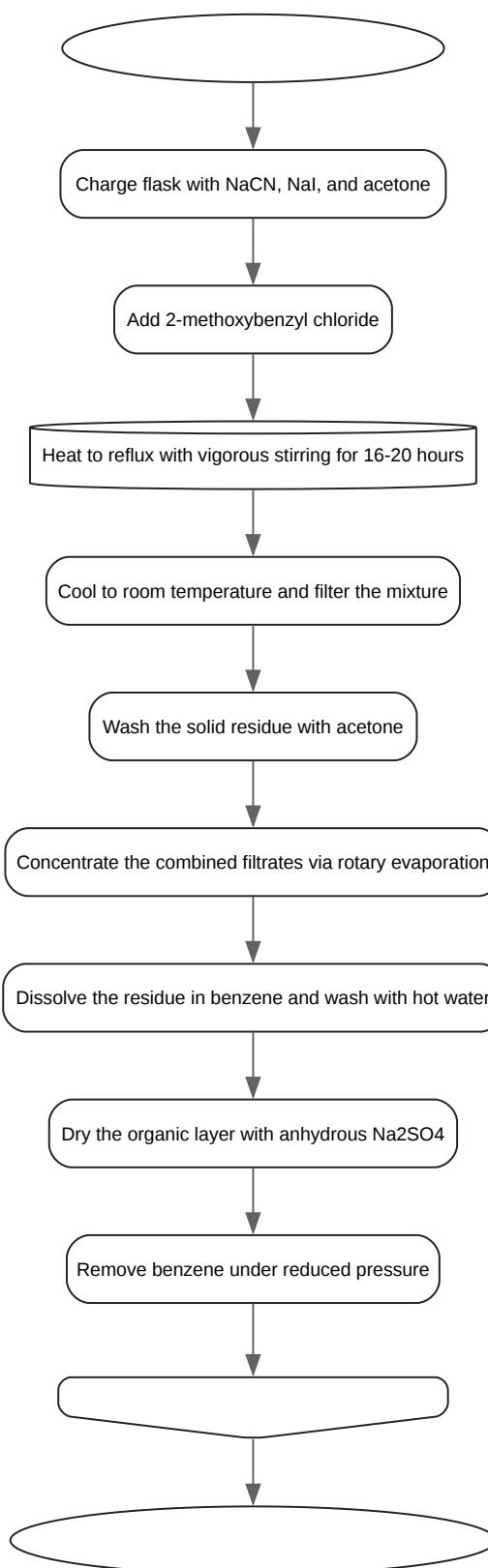
- 2-Methoxybenzyl chloride (1 mole, 156.61 g)
- Sodium cyanide (1.5 moles, 73.51 g), finely powdered and dried[1][2]
- Sodium iodide (0.1 mole, 14.99 g)[1]
- Anhydrous acetone (5 L)[1]
- Benzene (for workup)
- Anhydrous sodium sulfate

- Equipment:

- 10 L three-necked round-bottom flask
- Mechanical stirrer
- Reflux condenser with a drying tube
- Heating mantle
- Large Büchner funnel and filter flask
- Rotary evaporator
- Distillation apparatus for vacuum distillation

4.2. Experimental Workflow

DOT Script of the Experimental Workflow:

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Caption: Step-by-step workflow for the synthesis of **2-Methoxyphenylacetonitrile**.

4.3. Procedure

- Reaction Setup: In a 10 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser topped with a drying tube, add finely powdered sodium cyanide (1.5 moles), sodium iodide (0.1 mole), and anhydrous acetone (5 L).[1]
- Addition of Starting Material: Begin stirring the suspension and add 2-methoxybenzyl chloride (1 mole) to the flask.
- Reflux: With vigorous stirring, heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 16-20 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the heterogeneous mixture with suction using a Büchner funnel to remove the precipitated sodium chloride and any unreacted sodium cyanide.[1]
- Washing: Wash the solid on the filter with an additional portion of acetone (2 x 250 mL) to ensure complete recovery of the product.[1] The solid residue should be disposed of carefully, considering it contains unreacted cyanide.[1]
- Solvent Removal: Combine the filtrates and remove the acetone by distillation, preferably using a rotary evaporator.[1]
- Extraction: Take up the residual oil in benzene (or another suitable organic solvent like ethyl acetate) and wash it with three portions of hot water to remove any remaining inorganic salts.[1]
- Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[1]
- Purification: The crude **2-methoxyphenylacetonitrile** can be purified by vacuum distillation to yield a high-purity product.[1] The boiling point is approximately 143 °C at 15 mmHg.[5]

Safety Precautions

5.1. Personal Protective Equipment (PPE)

- Eye Protection: Chemical safety goggles and a face shield are mandatory.
- Skin Protection: A chemically resistant lab coat and gloves (nitrile or neoprene) must be worn.
- Respiratory Protection: All operations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[6]

5.2. Hazard Information

- **2-Methoxyphenylacetonitrile:** Harmful if swallowed, in contact with skin, or if inhaled.[4][7]
- Sodium Cyanide: Highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. Contact with acids liberates highly toxic hydrogen cyanide gas.
- 2-Methoxybenzyl Chloride: Lachrymatory and corrosive. Handle with extreme care.
- Acetone and Benzene: Highly flammable solvents.

5.3. Handling and Storage

- Keep containers tightly sealed and store in a cool, dry, and well-ventilated area.[8]
- Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]
- Ground all equipment when handling flammable solvents to prevent static discharge.

5.4. Waste Disposal

- Dispose of all chemical waste according to local, state, and federal regulations.
- Cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite) under basic conditions before disposal.

Conclusion

The protocol described provides a detailed and scalable method for the synthesis of **2-Methoxyphenylacetonitrile**. Adherence to the procedural steps and safety guidelines is crucial for a successful and safe synthesis. The provided quantitative data and workflow diagrams serve as a valuable resource for researchers and professionals in the field.

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